![molecular formula C24H40B2O6 B14234785 2,2'-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane) CAS No. 241802-45-9](/img/structure/B14234785.png)
2,2'-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane) is a complex organic compound that features a phenylene core substituted with hexyloxy groups and dioxaborinane rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane) typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dihydroxy-1,4-phenylene, which is reacted with hexyl bromide in the presence of a base such as potassium carbonate to form 2,5-bis(hexyloxy)-1,4-phenylene.
Formation of Dioxaborinane Rings: The intermediate is then reacted with boronic acid derivatives under specific conditions to form the dioxaborinane rings. This step often requires a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
2,2’-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic acids or other oxidized derivatives.
Substitution: The hexyloxy groups can be substituted with other alkyl or aryl groups using appropriate reagents and catalysts.
Coupling Reactions: The dioxaborinane rings can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and aryl halides are used in the presence of bases or catalysts.
Coupling Reactions: Palladium catalysts are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include boronic acids, substituted phenylene derivatives, and biaryl compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2,2’-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane) has several scientific research applications:
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and organic semiconductors.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of new catalysts and reagents for industrial chemical processes.
作用機序
The mechanism of action of 2,2’-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane) involves its ability to participate in various chemical reactions due to the presence of reactive dioxaborinane rings and hexyloxy groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures.
類似化合物との比較
Similar Compounds
- 2,5-Bis(hexyloxy)-1,4-bis(hydroxymethyl)benzene
- 2,5-Bis(hexyloxy)benzene-1,4-diacetonitrile
- 2,5-Bis(hexyloxy)terephthalaldehyde
Uniqueness
2,2’-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane) is unique due to the presence of both hexyloxy groups and dioxaborinane rings, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form complex structures makes it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
241802-45-9 |
|---|---|
分子式 |
C24H40B2O6 |
分子量 |
446.2 g/mol |
IUPAC名 |
2-[4-(1,3,2-dioxaborinan-2-yl)-2,5-dihexoxyphenyl]-1,3,2-dioxaborinane |
InChI |
InChI=1S/C24H40B2O6/c1-3-5-7-9-13-27-23-19-22(26-31-17-12-18-32-26)24(28-14-10-8-6-4-2)20-21(23)25-29-15-11-16-30-25/h19-20H,3-18H2,1-2H3 |
InChIキー |
KOIHWNGNZKBWKJ-UHFFFAOYSA-N |
正規SMILES |
B1(OCCCO1)C2=CC(=C(C=C2OCCCCCC)B3OCCCO3)OCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


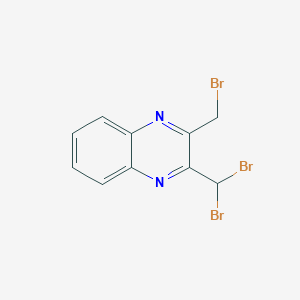
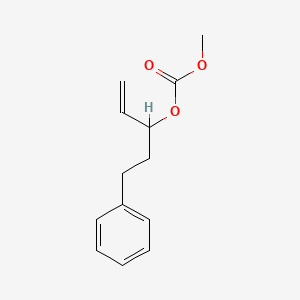

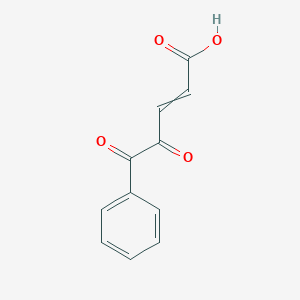

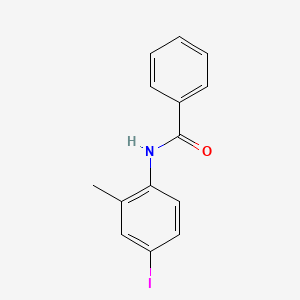
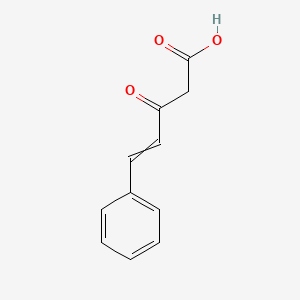
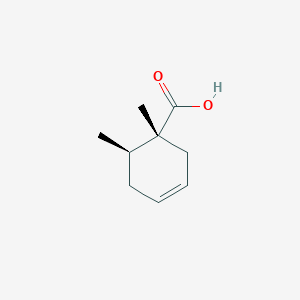
![Methyl 4-[3-(trichlorosilyl)propoxy]benzoate](/img/structure/B14234776.png)
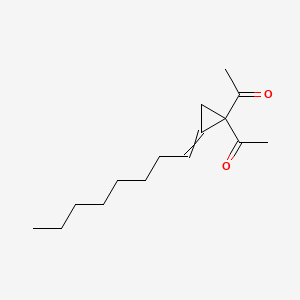
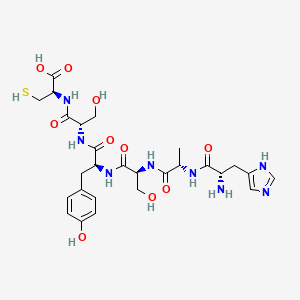

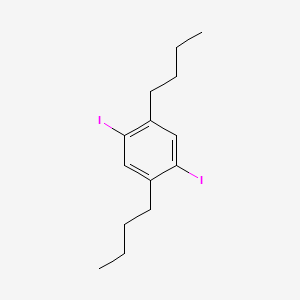
![[2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]methanol](/img/structure/B14234794.png)
